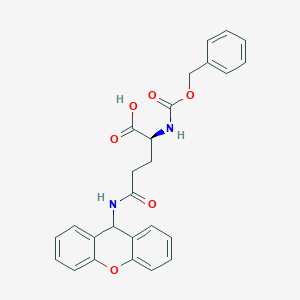

Z-Gln(Xan)-OH

CAS No.: 327981-01-1

Cat. No.: VC2935580

Molecular Formula: C26H24N2O6

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327981-01-1 |

|---|---|

| Molecular Formula | C26H24N2O6 |

| Molecular Weight | 460.5 g/mol |

| IUPAC Name | (2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid |

| Standard InChI | InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m0/s1 |

| Standard InChI Key | LHCASNYXSAWPNX-FQEVSTJZSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

| SMILES | C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Z-Gln(Xan)-OH is N-α-benzyloxycarbonyl-N-δ-xanthyl-L-glutamine, a protected form of the amino acid glutamine. The compound features three key structural components:

-

Z-group (benzyloxycarbonyl): Protects the alpha-amino group

-

Glutamine (Gln): The core amino acid structure

-

Xanthyl group (Xan): Protects the side-chain amide group

The chemical formula of Z-Gln(Xan)-OH is C26H24N2O6 with a molecular weight of approximately 460.5 g/mol . The structure can be represented by the following IUPAC name: (2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid.

Structural Comparison with Related Compounds

Z-Gln(Xan)-OH differs from several related compounds primarily in its protecting groups and stereochemistry:

| Compound | α-Protection | Side-chain Protection | Stereochemistry |

|---|---|---|---|

| Z-Gln(Xan)-OH | Benzyloxycarbonyl | Xanthyl | L-configuration |

| Boc-Gln(Xan)-OH | tert-Butyloxycarbonyl | Xanthyl | L-configuration |

| Z-D-Gln(Xan)-OH | Benzyloxycarbonyl | Xanthyl | D-configuration |

| Z-Gln-OH | Benzyloxycarbonyl | None | L-configuration |

Physical and Chemical Properties

Z-Gln(Xan)-OH possesses distinct physical and chemical properties that make it valuable for peptide synthesis applications:

Physical Properties

The compound typically appears as a white to off-white crystalline solid. Its solubility profile is important for peptide synthesis applications:

| Solvent | Solubility |

|---|---|

| DMF | Good |

| DMSO | Good |

| THF | Moderate |

| Dichloromethane | Moderate |

| Water | Poor |

| Hexane | Poor |

Chemical Properties

Z-Gln(Xan)-OH exhibits specific chemical behaviors that are important to consider during peptide synthesis:

-

The xanthyl protecting group improves the solubility of the glutamine derivative in organic solvents

-

The xanthyl group protects the amide side chain from dehydration during carbodiimide activation

-

Both the Z-group and xanthyl group are removed under acidic conditions

-

The Z-group can be selectively removed by catalytic hydrogenation while leaving the xanthyl group intact

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of Z-Gln(Xan)-OH typically follows these general steps:

-

Protection of the α-amino group of glutamine with a Z-group

-

Introduction of the xanthyl group to protect the side-chain amide function

-

Purification of the final protected amino acid

Industrial Production

Industrial-scale production optimizes these reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are commonly employed.

Role in Peptide Synthesis

Advantages in Solid-Phase Peptide Synthesis

Z-Gln(Xan)-OH offers several advantages in peptide synthesis:

-

The xanthyl protecting group prevents dehydration of the glutamine side chain during activation and coupling

-

This protection prevents the formation of unwanted nitrile or imide side products

-

The xanthyl group is stable to basic conditions but can be removed under acidic conditions

-

The Z protection strategy is compatible with both Boc and Fmoc peptide synthesis methodologies

Selective Deprotection Strategies

The selective removal of protecting groups is crucial in peptide synthesis. For Z-Gln(Xan)-OH:

| Protecting Group | Deprotection Method | Conditions |

|---|---|---|

| Z-group | Catalytic hydrogenation | H2, Pd/C catalyst |

| Z-group | Acidolysis | HBr in acetic acid |

| Xanthyl group | Acidolysis | TFA or HCl |

| Both groups simultaneously | Strong acid treatment | HF or TFA/anisole |

Chemical Reactions and Interactions

Z-Gln(Xan)-OH undergoes various chemical reactions that are relevant to its use in peptide chemistry:

Common Reactions

-

Amide Bond Formation: The carboxyl group of Z-Gln(Xan)-OH can be activated and coupled to the amino group of another amino acid to form a peptide bond.

-

Deprotection Reactions: The Z and Xan protecting groups can be selectively or simultaneously removed depending on the conditions used.

-

Oxidation: The compound can undergo oxidation under specific conditions to form oxidized derivatives.

-

Reduction: Certain functional groups in the molecule can be reduced under appropriate conditions.

Stability Considerations

The stability of Z-Gln(Xan)-OH under various conditions is important for storage and handling:

-

Stable at room temperature in solid form

-

Should be stored in a cool, dry place away from light

-

Solutions should be prepared fresh before use in peptide synthesis

-

Prone to gradual hydrolysis in aqueous solutions, particularly at elevated temperatures

Applications in Research and Development

Pharmaceutical Applications

Z-Gln(Xan)-OH serves as a crucial building block in pharmaceutical development:

-

Used in the synthesis of bioactive peptides with therapeutic potential

-

Important in creating peptide-based drug candidates

-

Employed in the development of peptide libraries for drug discovery

-

Valuable for structure-activity relationship studies of glutamine-containing peptides

Biochemical Research

In biochemical research, Z-Gln(Xan)-OH finds numerous applications:

-

Used as a biochemical probe to study protein interactions

-

Employed in investigating enzyme activities and mechanisms

-

Helps in understanding cellular processes involving glutamine

Specific Research Examples

The role of Z-Gln(Xan)-OH in peptide chemistry is highlighted by specific research applications:

-

In the synthesis of trichotoxin, Z-Gln(Xan)-OH was used to incorporate the glutamine residue while preventing unwanted side reactions during peptide elongation .

-

Studies on signal transducer and activator of transcription 3 (Stat3) inhibitors have used glutamine derivatives in peptides targeting the SH2 domain, where the glutamine side chain forms critical hydrogen bonds with the protein .

Analytical Methods and Characterization

Spectroscopic Analysis

Various spectroscopic techniques are used to analyze and characterize Z-Gln(Xan)-OH:

-

NMR Spectroscopy: Provides structural confirmation and purity assessment

-

Mass Spectrometry: Determines exact molecular weight and fragmentation patterns

-

IR Spectroscopy: Identifies functional groups and confirms structural features

-

UV-Vis Spectroscopy: Useful for concentration determination and monitoring reactions

-

Raman Spectroscopy: Provides complementary structural information

Chromatographic Analysis

Chromatographic methods are essential for purity assessment:

-

HPLC: Primary method for purity determination and purification

-

TLC: Used for reaction monitoring and preliminary purity assessment

-

LC-MS: Combines separation and mass identification for detailed analysis

Comparison with Alternative Glutamine Derivatives

Various glutamine derivatives offer different advantages and disadvantages in peptide synthesis:

| Glutamine Derivative | Advantages | Disadvantages |

|---|---|---|

| Z-Gln(Xan)-OH | Good solubility, prevents dehydration, selective deprotection possible | Relatively bulky, may cause steric hindrance |

| Boc-Gln(Xan)-OH | Compatible with Boc strategy, prevents dehydration | Requires strong acid for deprotection |

| Z-Gln-OH | Simpler structure, lower cost | Prone to dehydration during activation |

| Fmoc-Gln(Trt)-OH | Compatible with Fmoc strategy, widely used | Different deprotection conditions |

Practical Considerations for Laboratory Use

Preparation of Stock Solutions

For laboratory use, stock solutions are often prepared according to specific requirements:

| Concentration | Amount of Z-Gln(Xan)-OH | Solvent Volume |

|---|---|---|

| 0.1 M | 46.05 mg | 1 mL DMF |

| 0.2 M | 92.1 mg | 1 mL DMF |

| 0.5 M | 230.25 mg | 1 mL DMF |

Future Research Directions

Current research trends suggest several promising directions for future applications of Z-Gln(Xan)-OH:

-

Development of more efficient coupling methods specifically optimized for Z-Gln(Xan)-OH

-

Investigation of alternative deprotection strategies with improved selectivity

-

Exploration of new applications in bioconjugation chemistry

-

Integration into automated peptide synthesis platforms with optimized protocols

-

Application in the synthesis of complex peptide-based therapeutics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume